(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
Overview
Description
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Chemoselective Reduction : The compound, along with related benzimidazole derivatives, is involved in chemoselective reduction reactions. For instance, in one study, a related benzimidazole derivative underwent an unexpected reduction of its double bond when treated with NaBH4 in ethanol (Sadhu, Rao, & Dubey, 2016).
- Photoreactions : Photoreactions of benzimidazole derivatives, including those in methanol and in the presence of singlet oxygen, have been investigated. These reactions result in various products and have implications for understanding reaction mechanisms under light exposure (Mahran, Sidky, & Wamhoff, 1983).
- Crystal and Molecular Structures : The compound's derivatives have been studied for their crystal and molecular structures, which are crucial in the development of new materials and understanding their properties (Davidson, Murray, Preston, & King, 1979).
Potential Therapeutic Applications
- Tuberculostatics : Certain benzimidazole derivatives have shown significant tuberculostatic activities, offering potential in the treatment of tuberculosis, particularly its multidrug-resistant varieties (Główka et al., 2018).
Catalytic and Environmental Applications
- Catalysis for Dimethyl Carbonate Synthesis : Some benzimidazole derivatives are used in catalyzing the synthesis of dimethyl carbonate from methanol and CO2. This has implications for green chemistry and environmental applications (Shi et al., 2014); (Verma, Baig, Nadagouda, & Varma, 2017).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit enzymes involved in key biological processes .
Biochemical Pathways
Given the diverse pharmacological activities of benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The benzimidazole core is known to be present in many biologically active molecules, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Properties
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYZPBQHXXZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304019 | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-86-0 | |
Record name | MLS000756324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.